3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol

Medicinal Chemistry Neuroscience Transporter Pharmacology

Neuroscience programs studying dopamine transporter (DAT) require regioisomerically pure tool compounds to avoid α2-adrenergic cross-reactivity seen with the 2-amino analog (Dexmedetomidine). This compound provides: • DAT inhibitor (rat striatal synaptosome IC50 = 16,500 nM) with confirmed 3-amino regioisomer topology • Bifunctional 1,3-amino-alcohol scaffold enabling cyclization to privileged 1,3-oxazin-2-one CNS chemotypes • Distinct boiling point (361.1 °C) and density (1.337 g/cm³) for unambiguous analytical identification Supplied at ≥98% purity for reliable SAR and probe development campaigns.

Molecular Formula C9H11Cl2NO
Molecular Weight 220.09 g/mol
CAS No. 147611-61-8
Cat. No. B133776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol
CAS147611-61-8
Molecular FormulaC9H11Cl2NO
Molecular Weight220.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CCO)N)Cl)Cl
InChIInChI=1S/C9H11Cl2NO/c10-7-2-1-6(5-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2
InChIKeyCFNAMLAVUTUGPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol: Core Characteristics


3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol (CAS 147611-61-8; molecular formula C₉H₁₁Cl₂NO; molecular weight 220.10 g·mol⁻¹) is a synthetic β‑amino alcohol bearing a 3,4‑dichlorophenyl substituent on the benzylic carbon . The compound is a member of the phenyltropane family and has been identified as a dopamine transporter (DAT) inhibitor, positioning it as a tool compound for neuroscience research on dopamine dysregulation [1]. Its bifunctional structure (primary amine plus primary alcohol) makes it a versatile scaffold for further derivatization in medicinal chemistry programs.

3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol: Irreplaceable by Analogs


The benzylic placement of the primary amine (C‑3 position) distinguishes 3-amino-3-(3,4-dichloro-phenyl)-propan-1-ol from its 2‑amino regioisomer, 2-amino-3-(3,4-dichlorophenyl)propan-1-ol, which is known as Dexmedetomidine and acts as an α₂‑adrenergic agonist . Simply substituting one regioisomer for the other can completely alter the pharmacological target profile. Furthermore, the 3,4‑dichloro substitution pattern on the phenyl ring confers distinct electronic and steric properties that influence target binding and metabolic stability compared to the unsubstituted or mono‑chloro analogs [1]. Because small changes in amino‑alcohol topology and halogenation pattern can lead to divergent biological activities, generic replacement without direct comparative data risks invalidating experimental outcomes in target‑identification or SAR campaigns.

3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol: Evidence vs. Close Analogs


Regioisomeric Target Divergence

3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol (benzylic amine) acts as a dopamine transporter (DAT) inhibitor with an IC₅₀ of 16,500 nM in Wistar rat striatal synaptosomes [1]. In contrast, the 2‑amino regioisomer (R)-2-amino-3-(3,4-dichlorophenyl)propan-1-ol (Dexmedetomidine) is a potent α₂‑adrenergic receptor agonist with an EC₅₀ of approximately 1 nM for α₂A‑AR . The simple shift of the amine from C‑3 to C‑2 therefore changes the primary molecular target from monoamine transporters to G‑protein‑coupled receptors, illustrating that these analogs are not functionally interchangeable.

Medicinal Chemistry Neuroscience Transporter Pharmacology

Physicochemical Differentiation: Boiling Point & Density

The target compound exhibits a boiling point of 361.1 °C at 760 mmHg and a density of 1.337 g·cm⁻³ . For comparison, the unsubstituted analog 3-amino-3-phenylpropan-1-ol has a melting point of 77 °C and a boiling point of approximately 273 °C . The 2‑amino regioisomer 2-amino-3-(3,4-dichlorophenyl)propan-1-ol similarly displays a lower boiling point (literature values typically < 350 °C). These differences in boiling point (> 80 °C higher than the non‑chlorinated analog) and density are consistent with the increased molecular weight and polarizability imparted by the two chlorine atoms, providing a clear analytical handle for identity confirmation and purity assessment by GC‑MS or HPLC retention‑time alignment.

Analytical Chemistry Process Chemistry Quality Control

1,3-Amino-Alcohol Topology in Derivatization

The 1,3‑relationship between the amine and hydroxyl groups in 3-amino-3-(3,4-dichloro-phenyl)-propan-1-ol allows for the formation of six‑membered heterocyclic intermediates (e.g., 1,3‑oxazines) that are inaccessible from 1,2‑amino‑alcohols such as 2-amino-3-(3,4-dichlorophenyl)propan-1-ol [1]. Under standard cyclization conditions (e.g., phosgene or carbonyldiimidazole), the 1,3‑amino‑alcohol yields a tetrahydro‑1,3‑oxazin‑2‑one scaffold, whereas the 1,2‑amino‑alcohol forms an oxazolidinone. This topological difference directly impacts the chemical space accessible for library synthesis, as six‑membered heterocycles often display different pharmacokinetic and target‑binding profiles than their five‑membered counterparts.

Synthetic Chemistry Medicinal Chemistry Scaffold Design

3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol: Application Scenarios


Dopamine Transporter Probes for Neurological Models

The compound’s activity as a dopamine transporter inhibitor (rat striatal synaptosome IC₅₀ = 16,500 nM) [1] makes it suitable as a starting point for designing radioligands or fluorescent probes targeting DAT. Because the 2‑amino regioisomer instead activates α₂‑adrenergic receptors, the use of the correct 3‑amino isomer eliminates confounding off‑target pharmacology in in‑vivo microdialysis or behavioral studies.

1,3-Oxazine Libraries for CNS Drug Discovery

The 1,3‑amino‑alcohol topology allows cyclization to 1,3‑oxazin‑2‑one scaffolds, which are privileged structures in central‑nervous‑system drug discovery [1]. Procurement of this compound, rather than the 1,2‑ or 1,4‑ amino‑alcohol analogs, ensures access to six‑membered heterocyclic chemical space that is underrepresented in typical screening collections.

Physicochemical Reference Standard for Chromatography

With a well‑defined boiling point (361.1 °C) and density (1.337 g·cm⁻³) , the compound serves as a retention‑time marker in GC‑MS and HPLC methods aimed at separating closely related dichlorophenyl‑propanolamine regioisomers. Its distinct boiling point (> 80 °C above the non‑chlorinated analog) provides a clear analytical window for method validation.

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